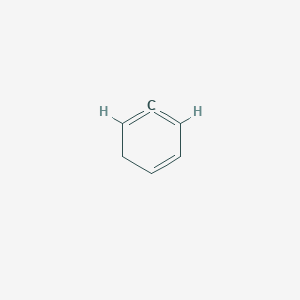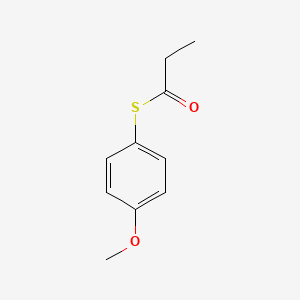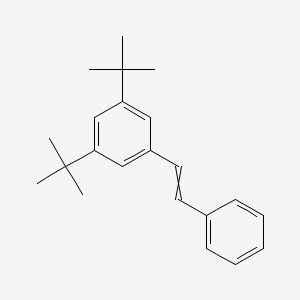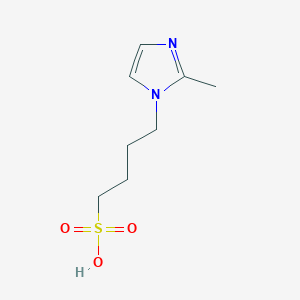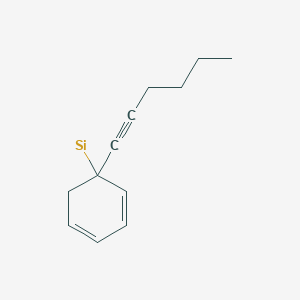
N,N-Dimethyl-N-pentyloctan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-pentyloctan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including as disinfectants, fabric softeners, and antistatic agents. The structure of this compound consists of a central nitrogen atom bonded to three alkyl groups and one chloride ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-pentyloctan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylamine with 1-chlorooctane under reflux conditions. The reaction proceeds as follows:
N,N-dimethylamine+1-chlorooctane→N,N-Dimethyl-N-pentyloctan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-pentyloctan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which can facilitate the substitution of the chloride ion.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-pentyloctan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is used in cell culture to study the effects of quaternary ammonium compounds on cell membranes.
Industry: It is used in the formulation of disinfectants and sanitizers due to its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-pentyloctan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the phospholipids in the cell membrane, and the pathways involved are those related to membrane integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-octyloctan-1-aminium chloride
- N,N-Dimethyl-N-propylpropan-1-aminium chloride
Uniqueness
N,N-Dimethyl-N-pentyloctan-1-aminium chloride is unique due to its specific alkyl chain length, which influences its surfactant properties and antimicrobial efficacy. Compared to similar compounds, it may offer a balance between hydrophobic and hydrophilic interactions, making it suitable for a wider range of applications.
Propiedades
Número CAS |
151645-62-4 |
|---|---|
Fórmula molecular |
C15H34ClN |
Peso molecular |
263.89 g/mol |
Nombre IUPAC |
dimethyl-octyl-pentylazanium;chloride |
InChI |
InChI=1S/C15H34N.ClH/c1-5-7-9-10-11-13-15-16(3,4)14-12-8-6-2;/h5-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
LXRGFWWCMYEYRG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



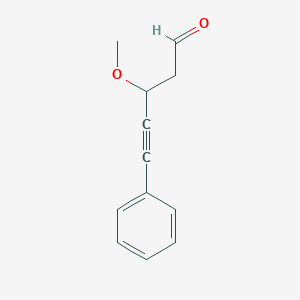

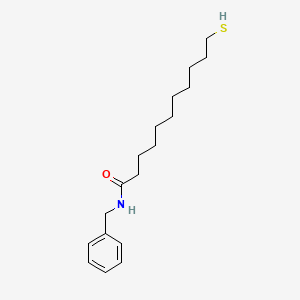
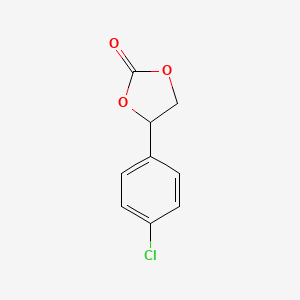
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
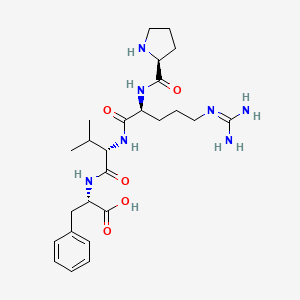
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
